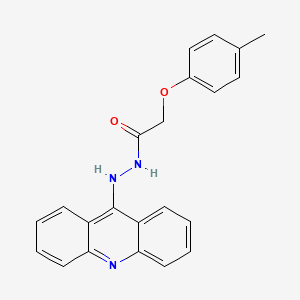![molecular formula C24H22N4O4 B11590942 (2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590942.png)
(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-3-[9-metil-2-(2-metilfenoxi)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]-2-(morfolin-4-ilcarbonil)prop-2-enenitrilo es una molécula orgánica compleja con aplicaciones potenciales en diversos campos científicos. Su estructura incluye un núcleo de pirido[1,2-a]pirimidina, un anillo de morfolina y un grupo nitrilo, lo que lo convierte en un compuesto único y versátil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto típicamente involucra múltiples pasos, incluyendo la formación del núcleo de pirido[1,2-a]pirimidina, la introducción del anillo de morfolina y la adición del grupo nitrilo. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, pueden variar dependiendo del rendimiento y la pureza deseados.
Formación del Núcleo de Pirido[1,2-a]pirimidina: Este paso a menudo involucra la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Introducción del Anillo de Morfolina: Esto se puede lograr a través de reacciones de sustitución nucleofílica, donde un grupo saliente adecuado es reemplazado por la porción de morfolina.
Adición del Grupo Nitrilo: El grupo nitrilo se puede introducir mediante reacciones de cianación, utilizando reactivos como cianuro de sodio o cianuro de potasio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, lo que lleva a la formación de aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitrilo, convirtiéndolo en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en posiciones donde están presentes grupos salientes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Oxidación: Aldehídos, ácidos carboxílicos.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.
Biología
En la investigación biológica, el compuesto puede servir como una sonda para estudiar las interacciones enzimáticas y las vías celulares. Sus características estructurales lo convierten en un candidato para estudios de unión con proteínas y ácidos nucleicos.
Medicina
En medicina, el compuesto podría investigarse por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos biológicos sugiere que puede tener aplicaciones en el descubrimiento y desarrollo de fármacos.
Industria
En aplicaciones industriales, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos depende de su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad catalítica. Las vías involucradas podrían incluir la transducción de señales, la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional éster similar.
1-metoxí-1-buten-3-ino: Otro compuesto con un grupo nitrilo y un sistema conjugado.
Unicidad
Lo que diferencia a (2E)-3-[9-metil-2-(2-metilfenoxi)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]-2-(morfolin-4-ilcarbonil)prop-2-enenitrilo es su compleja estructura, que combina múltiples grupos funcionales y anillos.
Propiedades
Fórmula molecular |
C24H22N4O4 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O4/c1-16-6-3-4-8-20(16)32-22-19(24(30)28-9-5-7-17(2)21(28)26-22)14-18(15-25)23(29)27-10-12-31-13-11-27/h3-9,14H,10-13H2,1-2H3/b18-14+ |
Clave InChI |
MSSRZTXTELRNTP-NBVRZTHBSA-N |
SMILES isomérico |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCOCC4 |
SMILES canónico |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11590881.png)


![(5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590894.png)
![(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590895.png)
![Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11590899.png)
![(5Z)-3-cyclohexyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11590915.png)

![(5Z)-3-ethyl-5-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11590929.png)
![N-(3-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11590939.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}azepane](/img/structure/B11590949.png)
